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Compound of Interest

Compound Name: 3-Octyl acetate

Cat. No.: B1582175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the olfactory properties and odor profile

of 3-Octyl acetate, an ester valued for its complex and multifaceted aroma. This document

summarizes key quantitative data, details experimental protocols for sensory analysis, and

illustrates the underlying biological pathways involved in its perception.

Olfactory Properties and Odor Profile
3-Octyl acetate is a colorless liquid characterized by a complex and appealing aroma. Its

scent is predominantly described as having rosy and jasmine floral notes, complemented by

fresh apple-lemon undertones and a sweet, peach-like flavor.[1][2][3] The overall impression is

often categorized as herbal, fruity, and slightly waxy.[4][5]

The odor profile is multifaceted, with various sources describing it with the following

descriptors:

Floral: Rose, Jasmine[1][2][3]

Fruity: Apple, Lemon, Peach, Grapefruit[1][2][3][6]

Green/Herbal: Fresh, Minty, Woody[3][4][5][6]

Waxy/Fatty/Oily[5][7]
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The complexity of its aroma makes 3-Octyl acetate a versatile ingredient in the flavor and

fragrance industry. It is utilized to impart freshness and sweet, natural notes to a variety of

products, including perfumes, colognes, and personal care items like shampoos and lotions.[2]

In minty fragrance types, it can introduce warmth and freshness without contributing

undesirable green notes.[3]

Quantitative Data
A comprehensive understanding of an aroma compound requires precise quantitative data. The

following tables summarize the key physicochemical and sensory properties of 3-Octyl
acetate.

Table 1: Physicochemical Properties of 3-Octyl Acetate

Property Value Reference(s)

Chemical Formula C₁₀H₂₀O₂ [3][8]

Molecular Weight 172.26 g/mol [3][8]

CAS Number 4864-61-3 [3][8]

Appearance Colorless liquid [1][9]

Boiling Point 191-192 °C at 760 mmHg [3][6]

Density 0.86 g/mL at 25 °C [3][10]

Refractive Index 1.415 at 20 °C [3][10]

Solubility

Soluble in alcohol, propylene

glycol, and fixed oils; slightly

soluble in water.

[1][9]

Table 2: Olfactory Threshold of 3-Octyl Acetate

Medium Threshold Value Method Reference(s)

Air 20 ppb (by volume)
Air-Dilution

Olfactometry
[11][12]
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Experimental Protocols for Sensory Analysis
To quantitatively and qualitatively assess the olfactory properties of 3-Octyl acetate,

standardized sensory analysis protocols are employed. The following sections detail the

methodologies for Quantitative Descriptive Analysis (QDA) and Gas Chromatography-

Olfactometry (GC-O).

Quantitative Descriptive Analysis (QDA)
This protocol outlines a method for a trained sensory panel to identify and quantify the specific

aroma attributes of 3-Octyl acetate.

1. Panelist Selection and Training:

A panel of 8-12 individuals is selected based on their sensory acuity, ability to discriminate

between different aromas, and verbal fluency.

Panelists undergo 20-40 hours of training to familiarize themselves with a wide range of

fruity and floral ester aromas.

Consensus is reached on a vocabulary of sensory descriptors (e.g., "rose," "apple," "green,"

"waxy"). Reference standards for each descriptor are provided to anchor evaluations.[8]

2. Sample Preparation and Presentation:

3-Octyl acetate is diluted in a neutral solvent, such as mineral oil or propylene glycol, to a

concentration that is clearly perceivable but not overwhelming.

Samples are presented in identical, odor-free glass containers coded with random three-digit

numbers. A solvent blank is included as a control.

The presentation order is randomized for each panelist to minimize order effects.[8]

3. Sensory Evaluation Procedure:

Evaluations are conducted in individual sensory booths with controlled temperature,

humidity, and lighting.[8]
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Panelists assess the aroma by sniffing the headspace of the container.

The intensity of each agreed-upon sensory descriptor is rated on a 15-cm unstructured line

scale, anchored with "low" and "high" at the ends.

A mandatory waiting period of at least two minutes, with palate cleansing using deionized

water and unsalted crackers, is required between samples.[8]

4. Data Analysis:

The intensity ratings from the line scales are converted to numerical data.

Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant

differences in the intensity of each attribute.

The results are often visualized using a spider web or radar plot to provide a comprehensive

aroma profile.

Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography

with the sensitivity of the human nose as a detector to identify odor-active compounds.[7][10]

1. Sample Preparation:

A solution of 3-Octyl acetate is prepared in a suitable volatile solvent (e.g.,

dichloromethane).

For complex mixtures containing 3-Octyl acetate, a solvent extraction and a gentle workup

procedure like solvent-assisted flavor evaporation (SAFE) can be used to isolate the volatile

fraction.[13]

2. GC-MS/O Instrumentation and Conditions:

Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) and a mass

spectrometer (MS). The column effluent is split between the detectors and an olfactory port.
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Column: A nonpolar column (e.g., DB-5) and a polar column (e.g., DB-FFAP) are typically

used to ensure good separation of a wide range of volatiles.

Carrier Gas: Helium at a constant flow rate.

Oven Temperature Program: A programmed temperature ramp is used to separate the

compounds by their boiling points (e.g., 40°C held for 2 min, then ramped at 5°C/min to

230°C).

Olfactory Port: Heated transfer line to prevent condensation of the analytes. Humidified air is

added to the effluent to prevent nasal dehydration of the assessor.

3. Olfactometry Procedure:

A trained assessor sniffs the GC effluent at the olfactory port throughout the chromatographic

run.

The assessor records the retention time, duration, and a descriptor for each detected odor.

Aroma Extract Dilution Analysis (AEDA) can be performed by serially diluting the sample and

analyzing each dilution by GC-O. The highest dilution at which an odor is still detected gives

the flavor dilution (FD) factor, which is an indication of the odor potency.[13]

4. Data Analysis and Compound Identification:

The olfactometry data (aromagram) is aligned with the chromatogram from the FID and MS.

Odor-active compounds are identified by their mass spectra and by comparing their retention

indices with those of authentic reference compounds.

Signaling Pathways and Logical Relationships
The perception of 3-Octyl acetate, like other odorants, is initiated by its interaction with

olfactory receptors in the nasal cavity. This triggers a cascade of intracellular events, leading to

the transmission of a signal to the brain.

Olfactory Signal Transduction Pathway
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Odorant molecules, such as 3-Octyl acetate, are detected by olfactory receptors (ORs), which

are G protein-coupled receptors (GPCRs) located on the cilia of olfactory receptor neurons.[3]

[4][14] The binding of an odorant to its specific receptor initiates a signal transduction cascade.

Caption: Olfactory signal transduction pathway initiated by odorant binding.

The binding of 3-Octyl acetate to an olfactory receptor activates an associated G-protein

(Gαolf).[1][14] This in turn activates adenylyl cyclase, which converts ATP into cyclic AMP

(cAMP).[3][4] The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion

channels, allowing an influx of sodium and calcium ions.[3][4] The influx of calcium ions then

opens calcium-activated chloride channels, leading to an efflux of chloride ions. This combined

ion flow results in the depolarization of the neuron, generating an action potential that is

transmitted to the olfactory bulb in the brain.[15]

Experimental Workflow for Sensory Analysis
The overall process for the sensory analysis of an aroma compound like 3-Octyl acetate
involves several key stages, from initial sample preparation to final data interpretation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1582175?utm_src=pdf-body
https://www.jove.com/science-education/v/14966/physiology-of-smell-and-olfactory-pathway
https://en.wikipedia.org/wiki/Olfactory_receptor
https://pmc.ncbi.nlm.nih.gov/articles/PMC11115879/
https://www.benchchem.com/product/b1582175?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK11039/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11115879/
https://www.jove.com/science-education/v/14966/physiology-of-smell-and-olfactory-pathway
https://en.wikipedia.org/wiki/Olfactory_receptor
https://www.jove.com/science-education/v/14966/physiology-of-smell-and-olfactory-pathway
https://en.wikipedia.org/wiki/Olfactory_receptor
https://m.youtube.com/watch?v=pywvVo1-FmE
https://www.benchchem.com/product/b1582175?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Evaluation

Analysis & Interpretation

Sample Preparation
(Dilution in Solvent)

Quantitative Descriptive
Analysis (QDA)

Gas Chromatography-
Olfactometry (GC-O)

Panelist Selection
& Training

Data Collection
(Intensity Ratings, Aromagram)

Odor-Active
Compound Identification

Statistical Analysis
(ANOVA, etc.)

Aroma Profile
Generation

Click to download full resolution via product page

Caption: General workflow for the sensory analysis of 3-Octyl acetate.

This workflow illustrates the parallel and sequential steps involved in a comprehensive sensory

evaluation. It begins with the crucial preparatory phases of sample preparation and panelist

training. Following this, both Quantitative Descriptive Analysis and Gas Chromatography-

Olfactometry can be performed. The data from these analyses are then collected, statistically

processed, and used to generate a detailed aroma profile and identify the key odor-active

components.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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